(-)-Verbenone (-)-Verbenone (S)-(-)-verbenone is a 4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-one in which both chiral centres have S configuration. It has a role as an expectorant. It is an enantiomer of a (R)-(+)-verbenone.
(-)-Verbenone is a natural product found in Artemisia judaica, Artemisia annua, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 1196-01-6
VCID: VC21347125
InChI: InChI=1S/C10H14O/c1-6-4-9(11)8-5-7(6)10(8,2)3/h4,7-8H,5H2,1-3H3/t7-,8+/m0/s1
SMILES: CC1=CC(=O)C2CC1C2(C)C
Molecular Formula: C10H14O
Molecular Weight: 150.22 g/mol

(-)-Verbenone

CAS No.: 1196-01-6

Cat. No.: VC21347125

Molecular Formula: C10H14O

Molecular Weight: 150.22 g/mol

* For research use only. Not for human or veterinary use.

(-)-Verbenone - 1196-01-6

Description (S)-(-)-verbenone is a 4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-one in which both chiral centres have S configuration. It has a role as an expectorant. It is an enantiomer of a (R)-(+)-verbenone.
(-)-Verbenone is a natural product found in Artemisia judaica, Artemisia annua, and other organisms with data available.
CAS No. 1196-01-6
Molecular Formula C10H14O
Molecular Weight 150.22 g/mol
IUPAC Name (1S,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-one
Standard InChI InChI=1S/C10H14O/c1-6-4-9(11)8-5-7(6)10(8,2)3/h4,7-8H,5H2,1-3H3/t7-,8+/m0/s1
Standard InChI Key DCSCXTJOXBUFGB-JGVFFNPUSA-N
Isomeric SMILES CC1=CC(=O)[C@H]2C[C@@H]1C2(C)C
SMILES CC1=CC(=O)C2CC1C2(C)C
Canonical SMILES CC1=CC(=O)C2CC1C2(C)C
Boiling Point 227.5 °C

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